Gosogliptin
Overview
Description
Gosogliptin, also known by its trade name Saterex, is a drug used for the treatment of type II diabetes. It belongs to the class of dipeptidyl peptidase-4 inhibitors, commonly referred to as gliptins. This compound was discovered and developed by Pfizer and has undergone various phases of clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gosogliptin involves multiple steps, starting with the preparation of the pyrrolidine and piperazine intermediates. The key synthetic route includes the formation of (3,3-difluoro-1-pyrrolidinyl) { (2S,4S)-4- [4- (2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows a cost-efficient route that has been published. This method ensures the large-scale synthesis of the compound while maintaining high purity and yield. The process involves optimized reaction conditions and purification steps to obtain this compound suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Gosogliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Gosogliptin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their interactions with enzymes.
Biology: Research on this compound helps in understanding its effects on biological pathways and its potential therapeutic benefits.
Medicine: As a treatment for type II diabetes, this compound is extensively studied for its efficacy, safety, and pharmacokinetics.
Industry: The compound is used in the pharmaceutical industry for the development of new diabetes treatments and related research
Mechanism of Action
Gosogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn enhances insulin secretion and reduces glucagon levels. The molecular targets of this compound include the active site of dipeptidyl peptidase-4, where it binds and prevents the enzyme from degrading incretin hormones .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Comparison: Gosogliptin is unique in its specific binding affinity and selectivity for dipeptidyl peptidase-4. Compared to other gliptins, this compound has shown potent inhibitory effects and favorable pharmacokinetic properties. Its unique structure allows for effective inhibition of the enzyme, making it a valuable compound in the treatment of type II diabetes .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869490-23-3 | |
Record name | Gosogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gosogliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gosogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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